Cas no 45588-69-0 (4-ethenylpyrimidine)

4-Ethenylpyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with an ethenyl group at the 4-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. The compound’s conjugated system enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex molecular architectures. Its vinyl group offers further functionalization potential through polymerization or addition reactions. 4-Ethenylpyrimidine is valued for its stability under standard conditions and compatibility with diverse synthetic methodologies, making it a versatile intermediate in research and industrial chemistry.
4-ethenylpyrimidine structure
4-ethenylpyrimidine structure
Product Name:4-ethenylpyrimidine
CAS No:45588-69-0
MF:C6H6N2
MW:106.125240802765
CID:1519845
PubChem ID:10285785
Update Time:2025-10-18

4-ethenylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-ethenylpyrimidine
    • 4-Vinyl-pyrimidin
    • 4-Vinylpyrimidine
    • SureCN4735667
    • Pyrimidine, 4-ethenyl-
    • AG-F-58136
    • 4-vinyl-pyrimidine
    • CTK1D2146
    • SureCN544626
    • Pyrimidine,4-ethenyl
    • AKOS013993329
    • SCHEMBL544626
    • DTXSID90437745
    • UMKWZZPKADNTRP-UHFFFAOYSA-N
    • EN300-1837443
    • 6-vinylpyrimidine
    • PYRIMIDINE, 4-ETHENYL- (9CI)
    • 45588-69-0
    • Inchi: 1S/C6H6N2/c1-2-6-3-4-7-5-8-6/h2-5H,1H2
    • InChI Key: UMKWZZPKADNTRP-UHFFFAOYSA-N
    • SMILES: N1C=NC=CC=1C=C

Computed Properties

  • Exact Mass: 106.05300
  • Monoisotopic Mass: 106.053098200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • Density: 1.0598 g/cm3 (25 ºC)
  • Boiling Point: 56-58 ºC (10 Torr)
  • Flash Point: 66.1±5.1 ºC,
  • Refractive Index: 1.5405 (589.3 nm 25 ºC)
  • Solubility: Soluble (285 g/l) (25 º C),
  • PSA: 25.78000
  • LogP: 1.11960

4-ethenylpyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-ethenylpyrimidine Pricemore >>

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4-ethenylpyrimidine Related Literature

Additional information on 4-ethenylpyrimidine

Comprehensive Guide to 4-Ethenylpyrimidine (CAS No. 45588-69-0): Properties, Applications, and Industry Insights

4-Ethenylpyrimidine (CAS No. 45588-69-0) is a specialized organic compound belonging to the pyrimidine derivatives family. This heterocyclic aromatic molecule features a vinyl group (-CH=CH2) attached to the pyrimidine ring, making it a valuable intermediate in pharmaceutical and material science research. The compound's unique structure contributes to its reactivity, enabling diverse applications in drug discovery, agrochemical formulations, and advanced material synthesis.

In recent years, the demand for functionalized pyrimidines like 4-ethenylpyrimidine has surged due to their role in designing kinase inhibitors and anticancer agents. Researchers frequently search for "pyrimidine-based building blocks" or "vinylpyrimidine applications," reflecting growing interest in structure-activity relationship (SAR) studies. The compound's CAS registry number 45588-69-0 serves as a critical identifier in chemical databases, ensuring precise tracking in patent literature and regulatory documentation.

The synthesis of 4-ethenylpyrimidine typically involves cross-coupling reactions or pyrimidine functionalization techniques. Modern green chemistry approaches emphasize catalyst optimization and solvent selection, aligning with industry trends toward sustainable production. Analytical characterization using NMR spectroscopy (particularly 1H and 13C) and high-resolution mass spectrometry confirms the compound's purity, a key concern for researchers investigating "pyrimidine scaffold modifications."

Material scientists value 4-ethenylpyrimidine for its potential in conducting polymers and coordination complexes. The vinyl group's polymerization capability enables creation of π-conjugated systems, relevant to organic electronics development. This connects to popular searches like "organic semiconductor precursors" and "small molecule optoelectronic materials," highlighting interdisciplinary applications.

From a commercial perspective, suppliers often list 4-ethenylpyrimidine under alternative identifiers such as "4-vinylpyrimidine" or "pyrimidine, 4-ethenyl-." Quality specifications typically include ≥95% purity, with specialized grades available for high-throughput screening applications. Storage recommendations emphasize protection from light and moisture to maintain stability, addressing common queries about "heterocyclic compound handling."

Emerging research explores 4-ethenylpyrimidine's role in click chemistry and bioconjugation, particularly in proteomics and diagnostic probe development. These applications leverage the compound's balanced lipophilicity and hydrogen-bonding capacity, properties frequently analyzed in "molecular descriptor calculations." Computational chemistry studies using DFT methods further predict its behavior in enzyme binding pockets.

Regulatory compliance remains essential when working with CAS 45588-69-0. While not classified as hazardous under major chemical inventories, proper risk assessment protocols should follow GHS guidelines. This aligns with laboratory professionals searching for "safe handling of reactive intermediates" or "chemical compatibility databases."

The future outlook for 4-ethenylpyrimidine appears promising, with patent analysis showing increased activity in biodegradable polymer formulations and targeted drug delivery systems. As synthetic methodologies advance, cost-effective production could expand its use in combinatorial chemistry and catalysis research, addressing current market demands for "versatile heterocyclic reagents."

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